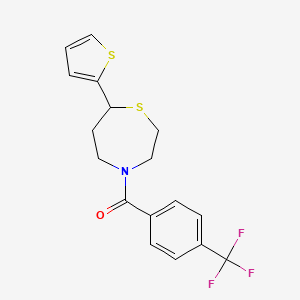

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between precursors containing the desired functional groups. For instance, a reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene ring, thiazepane ring, and trifluoromethylphenyl group. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and thiazepane rings could influence its solubility, while the trifluoromethyl group could affect its reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and characterized through various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Its structural optimization and vibrational spectra interpretation were performed using density functional theory calculations (Shahana & Yardily, 2020).

Antibacterial Activity

- Molecular docking studies conducted on the compound indicate its potential antibacterial activity. This is significant for exploring new antibacterial agents (Shahana & Yardily, 2020).

Applications in Material Science and Pharmaceuticals

- Substituted thiophenes, a key component of this compound, are noted for their wide spectrum of biological activities and applications in material science. This includes uses in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Antitumor Activity

- Related compounds have shown inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer. This suggests potential antitumor applications for the compound (Bhole & Bhusari, 2011).

Photovoltaic Applications

- The compound's structural relatives have been used to enhance the efficiency of polymer solar cells, indicating potential applications in solar energy technology (Zhou et al., 2013).

Cytoprotective Activities

- Phenyl(thiophen-2-yl)methanone derivatives, closely related to the compound , have shown cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells, highlighting potential therapeutic applications (Lian, 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNOYFQAOMORLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)

![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)